Glyceryl 1-arachidonate, (S)-

Description

Nomenclature and Stereochemical Considerations in Lipid Biology

The precise naming of Glyceryl 1-arachidonate, (S)- is crucial for understanding its structure and function. The name specifies a glycerol (B35011) backbone esterified with arachidonic acid at the first carbon position. Arachidonic acid is a 20-carbon polyunsaturated omega-6 fatty acid with four cis double bonds. nih.gov The "(S)-" designation refers to the stereochemistry at the second carbon of the glycerol moiety, which is a chiral center. In lipid nomenclature, the "sn" (stereospecific numbering) system is often used. In a Fischer projection of a natural (S)-glycerol derivative, the hydroxyl group at the C-2 position is on the left; the carbon above is designated C-1 and the one below is C-3. aocs.org This stereochemical configuration is critical for its interaction with enzymes and receptors.

The closely related and more studied endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG), is chemically unstable in aqueous solutions and can undergo a non-enzymatic acyl migration to form the more thermodynamically stable 1-arachidonoylglycerol (1-AG). nih.govmdpi.com This isomerization process, which can reach an equilibrium ratio of approximately 9:1 (1-AG to 2-AG), means that 1-AG is often present alongside 2-AG. nih.gov Glyceryl 1-arachidonate, (S)- is the S-stereoisomer formed from this rearrangement. nih.govresearchgate.net

Table 1: Chemical Properties of Glyceryl 1-arachidonate, (S)-

| Property | Value |

|---|---|

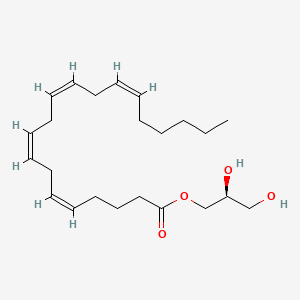

| Molecular Formula | C23H38O4 |

| Molecular Weight | 378.5 g/mol |

| IUPAC Name | (2S)-2,3-dihydroxypropyl (5Z,8Z,11Z,14Z)-eicosatetraenoate |

| Synonyms | 1-Arachidonoyl-sn-glycerol, 1-AG (S-isomer) |

Data sourced from PubChem CID 114672 and other chemical databases. nih.govchemspider.comncats.io

Contextualization within the Endocannabinoid System and Eicosanoid Pathways

The endocannabinoid system (ECS) is a widespread signaling system that includes cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation. nih.govfrontiersin.org The most abundant endocannabinoid is 2-AG, which is synthesized on demand from membrane phospholipids (B1166683). nih.govnih.gov Glyceryl 1-arachidonate, (S)- emerges as a key player due to its formation from the isomerization of 2-AG. nih.gov

While 2-AG is a potent agonist at both CB1 and CB2 receptors, Glyceryl 1-arachidonate, (S)- also demonstrates biological activity, albeit with lower potency at the CB1 receptor. nih.govcaymanchem.com All three isomers (1-AG, 2-AG, and 3-AG) act as agonists in a functional cAMP assay at the CB1 receptor, with 2-AG being the most potent, followed by 3-AG and then 1-AG. nih.govresearchgate.net

The metabolic fate of Glyceryl 1-arachidonate, (S)- is also distinct from that of 2-AG. The primary enzyme for 2-AG hydrolysis is monoacylglycerol lipase (B570770) (MGL). nih.gov However, Glyceryl 1-arachidonate, (S)- is a poor substrate for MGL. nih.govresearchgate.net In contrast, it is efficiently hydrolyzed by α/β hydrolase domain 6 (ABHD6) and fatty acid amide hydrolase (FAAH). nih.govresearchgate.net This differential enzymatic degradation suggests that Glyceryl 1-arachidonate, (S)- may have a different duration of action and downstream effects compared to 2-AG.

The connection to eicosanoid pathways stems from the shared precursor, arachidonic acid. ebi.ac.uk Eicosanoids are a large family of signaling molecules, including prostaglandins (B1171923) and leukotrienes, that are involved in inflammation and other physiological processes. wikipedia.org The enzymatic degradation of monoacylglycerols like Glyceryl 1-arachidonate, (S)- releases arachidonic acid, which can then be a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce eicosanoids. nih.govnih.gov However, studies have shown that the cyclooxygenation of the arachidonoyl side chain of 1-arachidonoylglycerol significantly diminishes its ability to inhibit the hydrolysis of other endocannabinoids. nih.gov

Significance as a Bioactive Lipid Metabolite

Although initially considered an inactive isomerization product of 2-AG, research has established that Glyceryl 1-arachidonate, (S)- is a bioactive molecule in its own right. It has been shown to activate CB1 receptors and induce an increase in intracellular calcium concentration. frontiersin.org While its potency at the CB1 receptor is lower than that of 2-AG, its relative stability and different metabolic profile suggest it may have distinct physiological roles. nih.govcaymanchem.com

The formation of 1-AG from 2-AG and its own biological activity suggest a potential mechanism for fine-tuning cannabinoid signaling. nih.govfrontiersin.org The isomerization could represent a way to modulate the intensity and duration of the signal initiated by 2-AG. nih.govresearchgate.net The accumulation of 1-AG as 2-AG concentration decreases could help to stabilize the cannabinoid signal over time. nih.gov

Furthermore, research has indicated that 1-arachidonoylglycerol can activate other receptors, such as the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain perception. frontiersin.orgresearchgate.net This broadens the potential physiological relevance of this lipid metabolite beyond the classical cannabinoid receptors.

Table 2: Comparison of 1-AG and 2-AG

| Feature | Glyceryl 1-arachidonate, (S)- (1-AG) | 2-Arachidonoylglycerol (2-AG) |

|---|---|---|

| CB1 Receptor Potency | Lower | Higher |

| Isomerization | More stable | Unstable, isomerizes to 1-AG |

| MGL Hydrolysis | Poor substrate | Principal substrate |

| ABHD6 Hydrolysis | Efficiently hydrolyzed | Lower rate of hydrolysis |

| FAAH Hydrolysis | Hydrolyzed with similar efficiency to 2-AG | Hydrolyzed |

Data compiled from multiple research articles. nih.govnih.govresearchgate.netfrontiersin.orgcaymanchem.com

Structure

2D Structure

Properties

CAS No. |

124511-15-5 |

|---|---|

Molecular Formula |

C23H38O4 |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

[(2S)-2,3-dihydroxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-/t22-/m0/s1 |

InChI Key |

DCPCOKIYJYGMDN-HUDVFFLJSA-N |

SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)O |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC[C@H](CO)O |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)O |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of Glyceryl 1 Arachidonate, S

Precursors and Substrates in Cellular Lipid Pools

The journey to (S)-glyceryl 1-arachidonate begins with the mobilization of its essential building blocks from cellular lipid stores. These precursors are fundamental components of cell membranes and play crucial roles in maintaining cellular structure and function.

Arachidonic Acid as a Primary Fatty Acyl Precursor

Arachidonic acid (AA) stands as the primary fatty acyl precursor for the synthesis of glyceryl 1-arachidonate. This polyunsaturated omega-6 fatty acid is a vital constituent of cellular membranes, particularly within phospholipids (B1166683) like phosphatidylethanolamine, phosphatidylcholine, and phosphatidylinositides. wikipedia.orgnih.gov It is particularly abundant in the brain, muscles, and liver. wikipedia.org While it can be obtained from dietary sources, it can also be synthesized from the essential fatty acid linoleic acid through a series of desaturation and elongation reactions. nih.gov The concentration of free arachidonic acid within cells is typically kept at a very low level, with the majority being esterified into phospholipids. nih.gov This tight regulation ensures that its release for signaling purposes, including the biosynthesis of monoacylglycerols, is a controlled event. nih.gov

Membrane Phospholipids as Sources of Arachidonic Acid

The primary reservoir of arachidonic acid for biosynthetic processes is the phospholipid bilayer of cellular membranes. wikipedia.orgclinref.com In mammalian cells, arachidonic acid is predominantly located at the sn-2 position of the glycerol (B35011) backbone of these phospholipids. nih.gov The release of arachidonic acid from these membrane stores is a critical step and is orchestrated by a class of enzymes known as phospholipases. wikipedia.orgaai.org This enzymatic liberation makes arachidonic acid available for a variety of metabolic fates, including its incorporation into monoacylglycerols.

Enzymatic Generation of Monoacylglycerols Containing Arachidonate (B1239269)

The synthesis of arachidonate-containing monoacylglycerols, including (S)-glyceryl 1-arachidonate, is a multi-step enzymatic process. This pathway is intricately linked to the metabolism of the well-known endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG).

Role of Phospholipases in Lipid Remodeling

Phospholipases are the gatekeepers for the release of arachidonic acid from membrane phospholipids. wikipedia.orgnih.govmdpi.com Phospholipase A2 (PLA2) enzymes are key players in this process, catalyzing the hydrolysis of the ester bond at the sn-2 position of glycerophospholipids to release free arachidonic acid and a lysophospholipid. elsevier.es Another significant pathway involves Phospholipase C (PLC), which cleaves phospholipids to generate diacylglycerol (DAG). wikipedia.orgnih.gov This DAG, enriched with arachidonic acid at the sn-2 position, serves as a crucial intermediate in the formation of 2-AG. wikipedia.orgjscimedcentral.com

Interconversion and Isomerization with 2-Arachidonoylglycerol (2-AG)

(S)-Glyceryl 1-arachidonate is closely related to its isomer, 2-arachidonoylglycerol (2-AG), the most abundant endocannabinoid in the central nervous system. wikipedia.org While 2-AG is the primary product of the canonical biosynthesis pathway, it is chemically unstable and can undergo a non-enzymatic acyl migration to form the more thermodynamically stable 1-arachidonoylglycerol (1-AG). frontiersin.orgresearchgate.net This isomerization process occurs spontaneously in aqueous environments and results in an equilibrium mixture of the two isomers. frontiersin.org Although 1-AG is considered a weaker agonist at the CB1 receptor compared to 2-AG, it is still biologically active. frontiersin.orgcaymanchem.com Therefore, the formation of (S)-glyceryl 1-arachidonate is intrinsically linked to the synthesis and subsequent isomerization of 2-AG.

Enzymes Mediating 2-AG Formation (e.g., Phospholipase C, Diacylglycerol Lipase)

The primary and most well-studied pathway for 2-AG synthesis involves the sequential action of Phospholipase C (PLC) and diacylglycerol lipase (B570770) (DAGL). wikipedia.orgjscimedcentral.comnih.gov Upon stimulation, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to produce inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govmdpi.com This DAG, which is rich in arachidonic acid at the sn-2 position, is then hydrolyzed by DAGL to yield 2-AG. wikipedia.orgnih.govnih.gov There are two main isoforms of DAGL, DAGLα and DAGLβ, which are responsible for the majority of 2-AG synthesis in the brain and other tissues. nih.govnih.gov Once formed, 2-AG can then isomerize to (S)-glyceryl 1-arachidonate.

Table 1: Key Enzymes in the Biosynthesis of Arachidonate-Containing Monoacylglycerols

| Enzyme | Function | Precursor(s) | Product(s) |

|---|---|---|---|

| Phospholipase A2 (PLA2) | Releases arachidonic acid from membrane phospholipids. elsevier.es | Membrane Phospholipids | Arachidonic Acid, Lysophospholipids |

| Phospholipase C (PLC) | Generates diacylglycerol (DAG) from phospholipids. wikipedia.orgnih.gov | Phosphatidylinositol 4,5-bisphosphate (PIP2) | Diacylglycerol (DAG), Inositol Trisphosphate (IP3) |

| Diacylglycerol Lipase (DAGL) | Hydrolyzes DAG to form 2-arachidonoylglycerol (2-AG). wikipedia.orgnih.govnih.gov | Diacylglycerol (DAG) | 2-Arachidonoylglycerol (2-AG) |

Enzymatic Catabolism and Degradation of Glyceryl Arachidonates

The breakdown of 2-AG is a complex process involving multiple enzymes that hydrolyze it into its constituent parts: arachidonic acid and glycerol. nih.govnih.gov This enzymatic degradation is essential for controlling the duration and intensity of endocannabinoid signaling.

Monoacylglycerol lipase (MAGL) is recognized as the principal enzyme responsible for the hydrolysis of 2-AG in the central nervous system. nih.govnih.gov It is estimated that MAGL accounts for approximately 85% of the total 2-AG hydrolysis in the brain. nih.govjscimedcentral.com This serine hydrolase is strategically located in presynaptic nerve terminals, allowing it to efficiently terminate the retrograde signaling mediated by 2-AG at cannabinoid receptor type 1 (CB1R). jscimedcentral.comresearchgate.net The hydrolysis of 2-AG by MAGL is a key step in the catabolism of this endocannabinoid, leading to the production of arachidonic acid and glycerol. researchgate.netresearchgate.net The critical role of MAGL in 2-AG degradation is underscored by studies showing that its inhibition leads to a significant (8 to 10-fold) increase in brain 2-AG levels. nih.gov

While MAGL is the primary enzyme for 2-AG degradation, other serine hydrolases also contribute to its metabolism. nih.govwikipedia.org These include alpha/beta-hydrolase domain-containing protein 6 (ABHD6), alpha/beta-hydrolase domain-containing protein 12 (ABHD12), and fatty acid amide hydrolase (FAAH). nih.govmdpi.com

ABHD6: This enzyme is responsible for about 4% of 2-AG hydrolysis in the brain. mdpi.comnih.gov Unlike the presynaptically located MAGL, ABHD6 is found in the postsynaptic region, often near the sites of 2-AG synthesis. jscimedcentral.comnih.gov This positioning suggests that ABHD6 plays a role in regulating the intracellular pools of 2-AG at its point of generation. nih.gov In certain cells, such as BV-2 microglial cells that lack MAGL expression, ABHD6 can be a major contributor to 2-AG hydrolysis. jscimedcentral.com

ABHD12: This hydrolase accounts for approximately 9% of the total 2-AG hydrolysis in the brain and is highly expressed in microglia. nih.govresearchgate.net While 2-AG is its only known substrate, the full physiological role of ABHD12 is still being investigated. nih.gov

The relative contributions of these enzymes to 2-AG hydrolysis are summarized in the table below.

| Enzyme | Estimated Contribution to Brain 2-AG Hydrolysis | Primary Location in Neurons |

| Monoacylglycerol Lipase (MAGL) | ~85% nih.govjscimedcentral.com | Presynaptic terminals jscimedcentral.com |

| Alpha/Beta-Hydrolase 12 (ABHD12) | ~9% nih.govresearchgate.net | Microglia nih.govresearchgate.net |

| Alpha/Beta-Hydrolase 6 (ABHD6) | ~4% nih.govresearchgate.net | Postsynaptic dendrites nih.gov |

| Fatty Acid Amide Hydrolase (FAAH) | Minor contributor jscimedcentral.com | Endoplasmic reticulum researchgate.net |

Hydrolysis by Monoacylglycerol Lipase (MAGL)

Regulation of Intracellular Free Arachidonic Acid Levels via Glyceryl Arachidonate Turnover

The enzymatic turnover of glyceryl arachidonates, particularly the hydrolysis of 2-AG by MAGL, is a significant source of free arachidonic acid (AA) in the brain. jscimedcentral.comnih.gov This link is so pronounced that the inhibition of MAGL leads to a substantial decrease in the levels of free AA and its downstream metabolites, the eicosanoids (e.g., prostaglandins). nih.gov This demonstrates that MAGL-mediated 2-AG degradation is a key pathway for providing the precursor for eicosanoid synthesis, which are important signaling molecules in their own right, often with pro-inflammatory roles. jscimedcentral.com

The regulation of AA levels through 2-AG metabolism is distinct from other pathways, such as those involving cytosolic phospholipase A2 (cPLA2). jscimedcentral.com This highlights the importance of the endocannabinoid system, not just in cannabinoid receptor signaling, but also as a crucial regulator of a major class of lipid signaling molecules derived from arachidonic acid. nih.govnih.gov Therefore, the enzymes involved in the degradation of glyceryl arachidonates play a dual role: they terminate endocannabinoid signaling and control the availability of arachidonic acid for the synthesis of other bioactive lipids. nih.govnih.gov

Biological Roles and Physiological Implications in Research Models

Role as a Precursor for Eicosanoid Biosynthesis

(S)-Glyceryl 1-arachidonate, by virtue of its arachidonic acid (AA) backbone, is intrinsically linked to the eicosanoid cascade. Eicosanoids are potent signaling molecules involved in inflammation, immunity, and central nervous system functions. While its isomer, 2-AG, is often the initial substrate for enzymatic oxygenation, many of the resulting metabolites rapidly isomerize to the more chemically stable 1-glyceryl ester form, placing 1-AG at a key position in these pathways. glpbio.comcaymanchem.com The metabolism of arachidonate-containing monoacylglycerols occurs through three primary enzymatic routes: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. mdpi.commdpi.com

The cyclooxygenase-2 (COX-2) enzyme can efficiently metabolize 2-AG to generate a class of compounds known as prostaglandin (B15479496) glycerol (B35011) esters (PG-Gs). nih.govjst.go.jp This reaction is considered a significant point of crosstalk between the endocannabinoid and eicosanoid systems. mdpi.com The initial enzymatic step converts 2-AG into prostaglandin H2 glycerol ester (PGH2-G), which serves as an intermediate for a variety of other PG-Gs. acs.org

Subsequent metabolism by specific prostaglandin synthases yields a range of products, including prostaglandin E2 glycerol ester (PGE2-G), PGD2-G, and PGF2α-G. nih.gov A critical aspect of this pathway is the chemical instability of the 2-glyceryl ester products. In aqueous biological environments, these molecules rapidly undergo non-enzymatic isomerization to their more stable 1-glyceryl ester counterparts. glpbio.comcaymanchem.com This isomerization results in an equilibrium mixture heavily favoring the 1-glyceryl ester form, making compounds like (S)-Glyceryl 1-PGE2 the predominant species. glpbio.com While COX-1 is less efficient at metabolizing 2-AG, some studies have implicated its activity in mediating vascular responses to 2-AG in human arteries. nih.govnih.gov

Table 1: Key Metabolites of the Cyclooxygenase (COX) Pathway

| Precursor | Enzyme | Intermediate | Final Metabolites (Glyceryl Esters) |

| 2-Arachidonoylglycerol (B1664049) (2-AG) | COX-2 | Prostaglandin H2 glycerol ester (PGH2-G) | Prostaglandin E2 glycerol ester (PGE2-G), Prostaglandin D2 glycerol ester (PGD2-G), Prostaglandin F2α glycerol ester (PGF2α-G) |

| Prostaglandin 2-Glyceryl Esters | Isomerization | N/A | Prostaglandin 1-Glyceryl Esters (e.g., PGE2-1-glyceryl ester) |

The lipoxygenase (LOX) enzymes represent another major route for the oxygenation of polyunsaturated fatty acids. acs.org Endocannabinoids, including 2-AG, can serve as substrates for various LOX enzymes, which oxygenate the arachidonic acid structure to produce hydroperoxy derivatives. mdpi.comuniversiteitleiden.nl Research on related monoacylglycerols, such as 1-linoleoyl-glycerol (1-LG), has shown that they can be metabolized by 15-lipoxygenase in human immune cells, providing a precedent for the direct metabolism of 1-AG. semanticscholar.org

However, a primary mechanism involves the initial hydrolysis of monoacylglycerols by enzymes like monoacylglycerol lipase (B570770) (MAGL) to release free arachidonic acid. nih.gov This free AA is then a substrate for 5-LOX, 12-LOX, and 15-LOX, which initiate cascades leading to the formation of potent inflammatory mediators like leukotrienes and anti-inflammatory mediators like lipoxins. mdpi.comnih.govacs.org Therefore, 1-AG acts as a potential precursor for these compounds, either through direct oxygenation or after hydrolysis to free AA.

Table 2: Potential Metabolites of the Lipoxygenase (LOX) Pathway

| Pathway | Key Enzymes | Major Metabolite Classes |

| Direct Oxygenation of Monoacylglycerol | 15-Lipoxygenase (15-LOX) | Hydroxylated Glyceryl Esters |

| Metabolism of Released Arachidonic Acid | 5-Lipoxygenase (5-LOX) | Leukotrienes |

| Metabolism of Released Arachidonic Acid | 12-Lipoxygenase (12-LOX) | 12-HETE, Hepoxilins |

| Metabolism of Released Arachidonic Acid | 15-Lipoxygenase (15-LOX) | 15-HETE, Lipoxins |

The cytochrome P450 (CYP450) superfamily of enzymes provides a third pathway for endocannabinoid metabolism, involving both epoxygenase and hydroxylase activities. mdpi.comnih.gov Research has demonstrated that 2-AG is a substrate for CYP450 epoxygenases, such as CYP2J2, which is highly expressed in cardiovascular tissues. nih.gov This enzymatic reaction leads to the formation of epoxyeicosatrienoic acid glycerol esters (EET-Gs), including 11,12-EET-G and 14,15-EET-G. nih.gov

These glycerated epoxides are themselves biologically active molecules. nih.govphysiology.org Similar to other pathways, the free arachidonic acid that can be liberated from 1-AG is also a substrate for CYP450 enzymes, which convert it into various epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs). nih.gov These metabolites play significant roles in regulating vascular tone and inflammation. nih.gov

Lipoxygenase (LOX) Pathway Metabolites (Leukotrienes, Lipoxins)

Interactions within the Endocannabinoid System

While 2-AG is recognized as a full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, its isomer, 1-AG, also possesses biological activity. researchgate.netnih.gov Research findings indicate that 1-AG functions as a direct agonist at the CB1 receptor, capable of inducing intracellular calcium mobilization in neuronal cell lines. frontiersin.org However, its potency is reported to be lower than that of 2-AG. jst.go.jp

The isomerization of 2-AG to 1-AG in experimental preparations has led some researchers to suggest that the observed biological effects of 2-AG might be a composite of the actions of both isomers. frontiersin.org At low concentrations, 1-AG has been observed to act as a weak antagonist of 2-AG at the CB1 receptor, but as its concentration rises, its own agonistic properties become dominant. frontiersin.org

Table 3: Comparative Ligand Activity at Cannabinoid Receptors

| Compound | Receptor Target | Activity in Research Models | Relative Potency |

| (S)-Glyceryl 1-arachidonate (1-AG) | CB1 | Agonist; Weak Antagonist (at low conc.) | Lower than 2-AG |

| 2-Arachidonoylglycerol (2-AG) | CB1, CB2 | Full Agonist | High |

The spontaneous, non-enzymatic isomerization of the potent endocannabinoid 2-AG into the less potent 1-AG in aqueous environments represents an intrinsic mechanism for modulating the endocannabinoid signaling tone. frontiersin.org This chemical transformation provides a means of fine-tuning the intensity and duration of cannabinoid receptor activation.

Ligand Activity at Cannabinoid Receptors (CB1, CB2) in Research Settings

Influence on Cellular Processes and Signaling Networks

(S)-Glyceryl 1-arachidonate, a monoacylglycerol containing the polyunsaturated omega-6 fatty acid arachidonic acid, is implicated in a variety of cellular signaling events. While much of the research in the field of endocannabinoids has centered on its isomer, 2-arachidonoylglycerol (2-AG), the unique structural properties of arachidonate-containing glycerols and their metabolites give them distinct and significant roles in modulating cellular function. Their influence extends from altering the physical properties of cell membranes to activating complex intracellular signaling cascades that regulate enzyme activity, ion flow, and gene expression.

The incorporation of arachidonic acid into membrane phospholipids (B1166683) is a critical factor in determining the physical properties of the cell membrane. As a polyunsaturated fatty acid with four cis double bonds, arachidonic acid introduces significant kinks into the acyl chain, which prevents tight packing of phospholipids. nih.govwikipedia.orguvigo.es This structural feature endows the membrane with increased flexibility, fluidity, and permeability. nih.gov

Arachidonate-containing glycerolipids are significant players in the activation of key signaling enzymes, most notably Protein Kinase C (PKC). PKC isoenzymes are critical regulators of cell proliferation, differentiation, and apoptosis. biologists.com While endogenous diacylglycerol (DAG) is the classical activator of PKC, specific molecular species of DAG, particularly those containing arachidonic acid, have been shown to be potent and sometimes selective activators.

Research has demonstrated that 1-stearoyl-2-arachidonoyl glycerol (SAG), a diacylglycerol structurally related to glyceryl 1-arachidonate, is a primary polyunsaturated DAG that accumulates in the nucleus during the G2/M phase of the cell cycle and is a potent activator of classical PKC isoenzymes like PKC-α and PKC-βII. biologists.com Furthermore, metabolites derived from the related endocannabinoid 2-arachidonoylglycerol (2-AG) also profoundly impact PKC signaling. For instance, prostaglandin E2 glyceryl ester (PGE2-G), formed by the COX-2-mediated oxygenation of 2-AG, induces a significant, concentration-dependent activation of PKC in murine macrophage-like RAW264.7 cells. nih.govpnas.org This activation is a key step in a signaling cascade that is independent of hydrolysis to PGE2 and involves the generation of other second messengers. nih.govpnas.orgpnas.org The activation of PKC by arachidonate-containing lipids is also implicated in cellular adhesion and spreading processes. molbiolcell.org

| Compound | Cell Model | Observed Effect | Reference |

|---|---|---|---|

| PGE₂-G | RAW264.7 macrophages | Induces concentration-dependent PKC activation and membrane association. | nih.govpnas.org |

| 1-Stearoyl-2-arachidonoyl glycerol (SAG) | - | Potently activates PKCα, PKCε, and PKCδ at nanomolar concentrations. | caymanchem.com |

| 1-Stearoyl, 2-arachidonyl glycerol (SAG) | Leukaemic cells | Selectively activates classical PKC isoenzymes (α and β) over novel isoenzymes (δ) in vitro. Associated with nuclear PKC-βII activation at G2/M. | biologists.com |

| Arachidonic Acid | L6 myoblasts | Suggested to be the mechanism for insulin-induced stimulation of protein synthesis via PKC activation. | nih.gov |

(S)-Glyceryl 1-arachidonate and its metabolites exert significant influence over ion channel function and intracellular calcium (Ca²⁺) homeostasis. Free arachidonic acid itself is a known modulator of a wide variety of voltage-gated ion channels, including those for sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺), thereby affecting the electrical excitability of tissues like the brain and heart. nih.govfrontiersin.org Some channels, like the TWIK-related arachidonic-acid activated K⁺ (TRAAK) channel, are specifically named for this interaction. frontiersin.orgphysiology.org

More specifically, metabolites of arachidonoylglycerols are potent triggers of intracellular Ca²⁺ release. In murine macrophage-like RAW264.7 cells, PGE2-G prompts a rapid and concentration-dependent mobilization of Ca²⁺ from intracellular stores. nih.govpnas.orgpnas.org This effect is not replicated by PGE2 itself or other prostaglandin glyceryl esters like PGD2-G and PGF2α-G, suggesting a highly specific receptor-mediated mechanism. nih.govpnas.org The Ca²⁺ mobilization is mediated by the activation of phospholipase C β (PLCβ) and a subsequent increase in inositol (B14025) 1,4,5-trisphosphate (IP₃) levels, which in turn acts on IP₃ receptors on the endoplasmic reticulum to release calcium. nih.govpnas.org This signaling pathway highlights a distinct route through which arachidonoylglycerol metabolites can influence cellular function, independent of classical cannabinoid or prostanoid receptors. pnas.orgnih.gov

| Compound | Cell Model | Key Findings | Reference |

|---|---|---|---|

| PGE₂-G | RAW264.7 macrophages | Triggers rapid, concentration-dependent Ca²⁺ accumulation. Stimulates a transient increase in IP₃ levels. | nih.govpnas.orgpnas.org |

| PGE₂-G | H1819 lung cancer cells | Causes a concentration-dependent increase in intracellular calcium levels. | nih.gov |

| PGF₂α-G, PGD₂-G | RAW264.7 macrophages | Failed to mobilize intracellular Ca²⁺, indicating structural specificity of the response to PGE₂-G. | nih.govpnas.org |

| 2-Arachidonoyl glycerol (2-AG) | PC12 cells | Induces an increase in intracellular Ca²⁺ levels as part of a signaling cascade leading to arachidonic acid release. | nih.gov |

The influence of arachidonate-containing lipids extends to the nucleus, where they can modulate the expression of genes and alter transcriptional profiles. Arachidonic acid and its metabolites can affect the activity of transcription factors that control cellular metabolism and inflammation.

One key example is the regulation of the sterol regulatory element-binding protein-1c (SREBP-1c) gene, a master regulator of fatty acid synthesis. Research has shown that arachidonic acid can suppress SREBP-1c mRNA levels by antagonizing the activity of the liver X receptor (LXR), a nuclear receptor that promotes SREBP-1c transcription. pnas.org This provides a feedback mechanism where the end-product of fatty acid synthesis pathways can down-regulate its own production.

In other contexts, arachidonic acid can induce the expression of genes involved in the inflammatory response and lipid metabolism. For example, in pancreatic β-cells, arachidonic acid was found to significantly increase the expression of cyclooxygenase-1 (Cox-1) and Cox-2, enzymes that metabolize arachidonic acid itself. nih.gov Furthermore, studies on iron-deficient animal models revealed that altered lipid metabolism is associated with a strong induction of the arachidonate (B1239269) 12-lipoxygenase (Alox15) gene in the intestine, leading to the production of new lipid mediators. physiology.org This suggests that arachidonate pathways can be transcriptionally regulated by systemic factors like nutrient availability, in turn altering the cellular signaling landscape. The promoter region of a related enzyme, arachidonate 5-lipoxygenase (ALOX5), contains binding sites for transcription factors like Sp1, indicating complex transcriptional control. wikipedia.org

| Gene Target | Cell/Animal Model | Effect of Arachidonic Acid | Reference |

|---|---|---|---|

| SREBP-1c | Rat hepatoma cells | Suppresses mRNA levels by antagonizing LXR activation. | pnas.org |

| Cox-1, Cox-2 | BRIN-BD11 pancreatic β-cells | Significantly increases mRNA expression. | nih.gov |

| Ampk | BRIN-BD11 pancreatic β-cells | Significantly increases relative mRNA expression. | nih.gov |

| Pparα, Pparδ | BRIN-BD11 pancreatic β-cells | Significantly decreases relative mRNA expression. | nih.gov |

| Alox15 | Iron-deficient rat intestine | Expression is strongly induced, correlating with altered lipid homeostasis. | physiology.org |

Molecular Mechanisms of Action and Signal Transduction Pathways

Receptor-Mediated Effects of Glyceryl Arachidonate (B1239269) and Its Metabolites

(S)-Glyceryl 1-arachidonate and its more-studied isomer, 2-AG, exert their physiological effects primarily through interaction with cannabinoid receptors, although other targets have been identified. 2-AG is recognized as a full agonist at both CB1 and CB2 cannabinoid receptors. mdpi.comnih.gov The CB1 receptor is predominantly found in the central nervous system, while the CB2 receptor is mainly expressed in the immune system. mdpi.comnih.gov

The biological activity of glyceryl arachidonates is not limited to direct receptor agonism. Their metabolites also play a significant role in cell signaling. For instance, the enzymatic degradation of 2-AG by monoacylglycerol lipase (B570770) (MAGL) releases arachidonic acid, a precursor for prostaglandins (B1171923) and other eicosanoids, which have their own diverse biological activities. nih.gov Furthermore, cyclooxygenase-2 (COX-2) can metabolize 2-AG into prostaglandin (B15479496) glycerol (B35011) esters (PG-Gs), such as PGE2-G, which can trigger distinct signaling pathways independent of cannabinoid receptors. pnas.orgresearchgate.netpnas.org

Interestingly, 1-AG has also been shown to be biologically active, capable of activating the CB1 receptor and increasing intracellular calcium concentration, albeit with a higher EC50 value compared to 2-AG. frontiersin.org This suggests that the isomerization of 2-AG to 1-AG is not an inactivation step but rather produces another bioactive molecule that can modulate cannabinoid signaling. frontiersin.org

Beyond the canonical cannabinoid receptors, endocannabinoids and their analogs can interact with other molecular targets, including peroxisome proliferator-activated receptors (PPARs), orphan G-protein coupled receptors like GPR55, and transient receptor potential (TRP) channels. frontiersin.orgnih.gov

Intracellular Signaling Cascades Triggered by Glyceryl Arachidonates

The activation of receptors by glyceryl arachidonates initiates a cascade of intracellular signaling events that ultimately dictate the cellular response. These pathways are complex and can involve multiple second messengers and protein kinases.

Inositol (B14025) 1,4,5-Trisphosphate (IP3) Synthesis

A key signaling event following the activation of certain G-protein coupled receptors (GPCRs) by ligands, including endocannabinoids, is the stimulation of phospholipase C (PLC). nih.govwikipedia.org PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). wikipedia.org

While DAG remains in the plasma membrane to activate protein kinase C (PKC), IP3 is a soluble molecule that diffuses into the cytoplasm. wikipedia.org There, it binds to and activates IP3 receptors (IP3Rs), which are ligand-gated calcium channels located on the membrane of the endoplasmic reticulum (ER). wikipedia.orgnih.gov This binding triggers the release of stored calcium from the ER into the cytosol, leading to a rapid increase in intracellular calcium concentration. wikipedia.org This calcium signal then modulates a wide array of cellular processes.

Research has shown that the glyceryl ester of prostaglandin E2 (PGE2-G), a metabolite of 2-AG, can stimulate a rapid and transient increase in IP3 levels in RAW264.7 macrophage-like cells. pnas.orgpnas.org This effect is specific to PGE2-G, as PGE2 itself does not elicit the same response. pnas.orgpnas.org The increase in IP3 is a critical step in the subsequent mobilization of intracellular calcium and activation of PKC. pnas.orgpnas.org

Extracellular Signal-Regulated Kinase (ERK) Activation

The extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in regulating a variety of cellular processes, including proliferation, differentiation, and survival. frontiersin.org The activation of ERK is a common downstream effect of many GPCRs and receptor tyrosine kinases.

Studies have demonstrated that 2-AG can induce the phosphorylation and activation of ERK1/2 in various cell types. nih.govfrontiersin.orgnih.govnih.gov This activation has been shown to be mediated by both CB1 and CB2 receptors. nih.govnih.gov For instance, in JB6 P+ cells, 2-AG-induced ERK activation is dependent on both CB1 and CB2 receptors and involves the Fyn kinase. nih.govnih.gov Similarly, in oligodendrocyte precursor cells, activation of both CB1 and CB2 receptors promotes proliferation through the ERK pathway. frontiersin.org

The signaling cascade leading to ERK activation by 2-AG can involve pertussis toxin-sensitive G proteins (Gi/o), suggesting the involvement of these G proteins in coupling receptor activation to downstream effectors. nih.govnih.gov Furthermore, inhibitors of MEK, the upstream kinase of ERK, have been shown to block 2-AG-induced ERK phosphorylation, confirming the involvement of the canonical MAPK/ERK pathway. nih.govnih.gov The metabolite of 2-AG, PGE2-G, also stimulates the phosphorylation of ERK1/2 in a manner dependent on PLCβ, the IP3 receptor, and PKC. pnas.orgpnas.org

Crosstalk with Other Lipid Mediator Pathways

The signaling pathways of glyceryl arachidonates are not isolated but rather engage in significant crosstalk with other lipid mediator pathways, most notably the arachidonic acid cascade. The degradation of 2-AG by MAGL releases arachidonic acid, which serves as a substrate for cyclooxygenases (COX) and lipoxygenases (LOX) to produce a wide array of bioactive eicosanoids, including prostaglandins and leukotrienes. nih.govcaymanchem.com

This metabolic link creates a direct intersection between the endocannabinoid system and the eicosanoid system. For example, COX-2 can directly oxygenate 2-AG to produce prostaglandin glycerol esters (PG-Gs). pnas.orgpnas.orgcaymanchem.com These PG-Gs, such as PGE2-G, can then act on their own receptors and trigger signaling cascades, as discussed earlier. pnas.orgpnas.org This represents a pathway where the biological effects of an endocannabinoid are mediated not by cannabinoid receptors but by the receptors of its metabolic products.

The interplay is bidirectional. The inflammatory mediators produced from arachidonic acid can, in turn, influence the endocannabinoid system. This intricate crosstalk allows for a highly regulated and nuanced response to various physiological and pathological stimuli, integrating signals from multiple lipid mediator families to fine-tune cellular responses. annualreviews.org

Analytical and Methodological Approaches in Glyceryl 1 Arachidonate Research

Advanced Mass Spectrometry Techniques for Lipidomics

Mass spectrometry (MS) is a cornerstone for the analysis of lipids like 2-AG, offering high sensitivity and selectivity. mdpi.com It allows for the simultaneous quantification of multiple analytes, which is crucial for understanding the intricate endocannabinoid system. mdpi.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of 2-AG and other endocannabinoids in biological samples. researchgate.netnih.gov This technique provides a robust and reproducible means to analyze the metabolism of endocannabinoids in various tissues. frontiersin.org The coupling of liquid chromatography to MS allows for the physical and temporal separation of analytes, which significantly enhances sensitivity. frontiersin.org

For targeted analysis, multiple reaction monitoring (MRM) is often employed. nih.gov This mode of operation in a triple quadrupole mass spectrometer allows for the selective detection and quantification of specific lipid molecules with high sensitivity. nih.gov For instance, a sensitive and specific LC-MS/MS method has been developed for the simultaneous identification and quantification of eight different endocannabinoid and related compounds, including 2-AG, in rat brain tissue. nih.gov This method utilized a gradient elution with a C8 column and positive ion tandem electrospray ionization mass spectrometry for quantification. nih.gov The lower limit of quantification for 2-AG in biological tissue was determined to be 100 pmol/g. nih.gov

Untargeted lipidomics approaches using high-resolution mass spectrometry are also employed to obtain a broader profile of lipid species in a sample, which can help in discovering novel metabolic pathways or biomarkers related to 2-AG signaling.

A typical LC-MS/MS method for endocannabinoid analysis involves:

Sample Preparation: Extraction from biological matrices using methods like a modified Folch procedure or solid-phase extraction. jove.comuzh.ch

Chromatographic Separation: Often performed on a reversed-phase C18 or C8 column with a gradient elution. mdpi.comnih.govuzh.chtandfonline.com

Mass Spectrometric Detection: Typically using electrospray ionization (ESI) in positive ion mode, with MRM for quantification. frontiersin.orguzh.ch

Table 1: Example LC-MS/MS Parameters for 2-AG Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography | Reversed-phase HPLC with a C18 column | jove.com |

| Mobile Phase | Gradient of water and acetonitrile | jove.com |

| Ionization | Positive-ion electrospray ionization (ESI) | jove.com |

| MS/MS Transition for 2-AG | 379.2 m/z to 287.2 m/z | jove.com |

| MS/MS Transition for 1-AG-d5 (Internal Standard) | 384.2 m/z to 287.2 m/z | jove.com |

For accurate quantification, stable isotope dilution mass spectrometry is the gold standard. researchgate.net This method involves adding a known amount of a stable isotope-labeled internal standard, such as 2-arachidonoyl-d5-glycerol (2-AG-d5) or 2-arachidonoyl-d8-glycerol (2-AG-d8), to the sample at the beginning of the extraction process. caymanchem.comntu.edu.sgjove.com The deuterated standard is chemically identical to the endogenous analyte but has a higher mass, allowing it to be distinguished by the mass spectrometer. semanticscholar.org

The use of an internal standard corrects for any loss of analyte during sample preparation and for variations in instrument response, leading to highly accurate and precise measurements. nih.govsemanticscholar.org For example, a method using 1-AG-d5 as a stable isotopically labeled analog has been described for the reliable quantification of 2-AG in C. elegans. jove.com This approach helps to overcome issues related to the cost and instability of deuterated 2-monoacylglycerol standards. jove.com

Table 2: Commonly Used Deuterated Standards for 2-AG Quantification

| Deuterated Standard | Application | Reference |

|---|---|---|

| 2-Arachidonoyl-d5-glycerol (2-AG-d5) | Quantification of 2-AG in various biological samples. | uzh.ch |

| 2-Arachidonoyl-d8-glycerol (2-AG-d8) | Internal standard for the quantification of 2-AG by GC- or LC-MS. | caymanchem.com |

| 1-Arachidonoyl-d5-glycerol (1-AG-d5) | A stable analog used for quantifying 2-AG to avoid issues with acyl migration. | jove.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted and Untargeted Profiling

Chromatographic Separation Methods in Lipid Analysis

Effective chromatographic separation is crucial for resolving 2-AG from other isomeric and isobaric lipid species prior to mass spectrometric analysis. mdpi.com Reversed-phase high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most commonly used techniques. mdpi.comtandfonline.com C18 columns are almost exclusively used as the stationary phase due to the nonpolar and lipophilic nature of endocannabinoids. mdpi.com

Methods have been developed to separate regioisomers, such as 1-acyl-sn-glycerol and 2-acyl-sn-glycerol, where the 2-acyl-sn-glycerol typically elutes earlier. tandfonline.comresearchgate.net Chiral-phase HPLC can be employed to separate enantiomers of monoacylglycerols, often after derivatization. tandfonline.com For instance, monoacylglycerol enantiomers have been separated as their 3,5-dinitrophenylurethane derivatives on a chiral stationary phase. researchgate.net Furthermore, an HPLC-based method using an enantioselective column, Chiralcel OF, has been established for the direct separation of sn-1-MAG, sn-2-MAG, and sn-3-MAG isomers. brandeis.edu

Preparative thin-layer chromatography (TLC) has also been used as a simple and inexpensive method for the separation of monoacylglycerols from complex lipid extracts before further analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov

Radiolabeling Strategies for Metabolic Tracing

Radiolabeling is a powerful tool for studying the metabolic fate of 2-AG. acs.org Due to its instability and tendency to rearrange, labeling 2-AG has been challenging. acs.org However, a synthetic method has been developed to produce tritiated 2-AG ([³H]2-AG) from [5,6,8,9,11,12,14,15-³H(N)]arachidonic acid. acs.org This method involves the synthesis of a structured triacylglycerol, [5′′,6′′,8′′,9′′,11′′,12′′,14′′,15′′-³H(N)]2-arachidonoyl-1,3-dibutyrylglycerol, which is then deprotected to yield [³H]2-AG. acs.org This radiolabeled compound can be used in enzyme assays, metabolic studies, and tissue imaging to trace the pathways of 2-AG metabolism. acs.org For instance, studies using [1-¹⁴C]2-AG have shown its hydrolysis to [1-¹⁴C]arachidonic acid in prostate carcinoma cells. metabolomics.se

Cell-Based Assays and In Vitro Research Models for Functional Studies

Cell-based assays and in vitro models are essential for investigating the functional roles of 2-AG and the enzymes involved in its metabolism. These models allow for controlled experiments to dissect specific molecular mechanisms.

Several assays have been developed to measure the activity of enzymes that hydrolyze 2-AG, such as monoacylglycerol lipase (B570770) (MAGL), and α/β-hydrolase domain containing enzymes ABHD6 and ABHD12. nih.govnih.gov These assays are crucial for screening potential inhibitors and understanding the regulation of 2-AG levels. mdpi.com

Traditional methods often involve measuring the breakdown products of radiolabeled substrates or detecting the release of arachidonic acid using HPLC. nih.gov More recently, fluorescence-based assays have been developed, offering high sensitivity and suitability for high-throughput screening. nih.govmdpi.com One such assay kinetically monitors the glycerol (B35011) produced from the hydrolysis of 1(3)-arachidonoylglycerol, which is then coupled to an enzymatic cascade that generates a fluorescent product. researchgate.net Another approach uses a bioluminescent substrate, 6-O-arachidonoylluciferin, which upon cleavage by MAGL, releases luciferin (B1168401) that produces a light signal in the presence of luciferase. mdpi.com

An in vitro method to assess MAGL activity by LC/MS-based quantification of its reaction product, arachidonic acid, has also been described. nih.gov This assay can be used to determine basal or altered MAGL activity in cells or tissues and for inhibitor screening. nih.gov Functional proteomic strategies have been employed to identify and quantify brain enzymes with 2-AG hydrolase activity, confirming that MAGL, ABHD6, and ABHD12 are the primary enzymes responsible for 2-AG hydrolysis in the brain. nih.gov

Cellular Uptake and Esterification Studies

The biological activity of lipid signaling molecules like Glyceryl 1-arachidonate, (S)- is intrinsically linked to their transport across the plasma membrane and their subsequent metabolic fate within the cell. Research into its more abundant and well-studied isomer, 2-arachidonoylglycerol (B1664049) (2-AG), provides significant insights into the likely methodologies and pathways applicable to Glyceryl 1-arachidonate.

Methodological approaches to studying cellular uptake often involve the use of radiolabeled lipids to trace their movement into cultured cells. Studies on 2-AG have revealed a rapid, temperature-dependent, and saturable uptake process, suggesting a form of facilitated diffusion rather than simple passive movement across the cell membrane nih.govresearchgate.net. While a specific protein transporter for 2-AG or 1-AG remains to be definitively identified, research points to a potential shared mechanism with the other primary endocannabinoid, anandamide (B1667382) (AEA) nih.govnih.gov. In rat C6 glioma cells, the uptake of 2-AG was found to be a high-capacity process that could be inhibited by compounds known to block AEA transport, such as AM404 nih.gov.

| Compound | Km (μM) | Bmax (nmol/min/mg protein) |

|---|---|---|

| 2-Arachidonoylglycerol (2-AG) | 15.3 ± 3.1 | 0.24 ± 0.04 |

| Anandamide (AEA) | 11.0 ± 2.0 | 1.70 ± 0.30 |

Data derived from studies on rat C6 glioma cells, illustrating the kinetic parameters of facilitated transport. nih.gov

More recent investigations propose a novel "on-demand release" model where 2-AG is transported out of the synthesizing cell via extracellular microvesicles. pnas.orgbiorxiv.org This process is regulated by a series of proteins, including ADP ribosylation factor 6 (Arf6), and is sensitive to inhibitors of facilitated diffusion. pnas.orgbiorxiv.org This suggests that the trafficking of monoacylglycerols may be more complex than simple transmembrane transport, potentially involving vesicle-mediated release and uptake. pnas.org

Once inside the cell, Glyceryl 1-arachidonate is subject to rapid esterification and metabolism, which terminates its signaling and can also generate new bioactive lipids. nih.gov The primary metabolic pathways include:

Hydrolysis: The ester bond is cleaved by several serine hydrolases, most notably monoacylglycerol lipase (MAGL), which is responsible for the vast majority of 2-AG degradation in the brain. wikipedia.org Other enzymes like α/β-hydrolase domain-containing proteins 6 and 12 (ABHD6 and ABHD12) also contribute to this process, breaking the molecule down into arachidonic acid and glycerol. nih.govmdpi.com

Phosphorylation: Acylglycerol kinases can phosphorylate the glycerol backbone to create lysophosphatidic acid (LPA), a potent signaling lipid in its own right that activates its own set of receptors and pathways. nih.gov

Oxidation: The arachidonic acid moiety can be oxidized by enzymes such as cyclooxygenase-2 (COX-2), leading to the formation of prostaglandin (B15479496) glycerol esters (PG-G), which have their own distinct biological activities. nih.govnih.gov

| Pathway | Key Enzyme(s) | Primary Product(s) |

|---|---|---|

| Hydrolysis | MAGL, ABHD6, ABHD12, FAAH | Arachidonic acid, Glycerol |

| Phosphorylation | Acylglycerol Kinase (AGK) | Lysophosphatidic acid (LPA) |

| Oxidation | Cyclooxygenase-2 (COX-2), Lipoxygenases | Prostaglandin glycerol esters (PG-G) |

Summary of major enzymatic routes for the intracellular metabolism of arachidonoyl glycerols. nih.govmdpi.com

Signaling Pathway Activation Measurements (e.g., Ca2+ mobilization, protein phosphorylation)

The interaction of Glyceryl 1-arachidonate and its isomer 2-AG with cellular receptors initiates a cascade of intracellular signaling events. Key among these are the mobilization of intracellular calcium (Ca2+) and the subsequent phosphorylation of various proteins.

Ca2+ Mobilization

A hallmark of monoacylglycerol signaling is the induction of a rapid and transient increase in the intracellular free Ca2+ concentration ([Ca2+]i). wikipedia.org This effect is mediated through the activation of G-protein-coupled receptors (GPCRs). frontiersin.org Research directly comparing the isomers shows that 1(3)-arachidonoylglycerol elicits Ca2+ mobilization with an activity similar to that of 2-AG, although it may be somewhat less potent at lower concentrations. acs.org

The mechanism involves the activation of Gq-type G-proteins, which in turn stimulate phospholipase C (PLC). acs.orgcheerlab.org PLC activation leads to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3), which binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol. acs.orgpnas.org Studies using U2OS cells expressing the CB2 receptor demonstrated that 2-AG mobilizes Ca2+ from both the endoplasmic reticulum and acidic stores like lysosomes. acs.org

| 2-AG Concentration (μM) | Increase in [Ca2+]i (nM) |

|---|---|

| 0.01 | 7 ± 3.4 |

| 0.1 | 12 ± 5.1 |

| 1 | 87 ± 3.1 |

Concentration-dependent effect of extracellularly applied 2-AG on intracellular calcium concentration. acs.org

Protein Phosphorylation

The rise in intracellular Ca2+ and the activation of GPCRs trigger multiple protein phosphorylation cascades, leading to diverse cellular responses. The activation of these pathways is typically measured using techniques like Western blotting with phospho-specific antibodies.

Key phosphorylation events initiated by arachidonoyl glycerols include:

AMP-activated protein kinase (AMPK) Pathway: In cardiomyocytes, 2-AG activates AMPK in a manner dependent on the upstream kinase CaMKKβ, which is itself activated by Ca2+. nih.gov This leads to the phosphorylation of both AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC). nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathways: Arachidonoyl glycerols are known to activate members of the MAPK family, including extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinase (JNK), and p38. frontiersin.orgmdpi.com For instance, 2-AG was found to inhibit lipopolysaccharide (LPS)-induced increases in glutamine synthetase expression by suppressing the phosphorylation of p38 in astrocytes, while having no effect on JNK phosphorylation in the same model. frontiersin.org

Nuclear Factor-κB (NF-κB) Pathway: In human malignant glioma cells, 2-AG inhibits the peptidoglycan-induced phosphorylation of the p65 subunit of NF-κB, an effect mediated by the CB1 receptor. spandidos-publications.com This suggests an anti-inflammatory signaling role.

Focal Adhesion Kinase (FAK): In hippocampal slices, endocannabinoids like 2-AG stimulate the phosphorylation of FAK at multiple tyrosine residues (Tyr-397 and Tyr-925), a process involved in regulating cell adhesion and migration. frontiersin.org

| Protein/Pathway | Effect of AG | Key Kinase(s) Involved | Cellular Context |

|---|---|---|---|

| AMPK | Activation / Phosphorylation | CaMKKβ | Cardiomyocytes nih.gov |

| p38 MAPK | Inhibition of LPS-induced Phosphorylation | p38 | Astrocytes frontiersin.org |

| NF-κB (p65) | Inhibition of PGN-induced Phosphorylation | Upstream of NF-κB | Malignant Glioma Cells spandidos-publications.com |

| FAK | Activation / Phosphorylation | Fyn (a Src kinase) | Hippocampal Slices frontiersin.org |

A summary of diverse protein phosphorylation cascades regulated by arachidonoyl glycerols in various experimental models. frontiersin.orgnih.govspandidos-publications.comfrontiersin.org

Preclinical Research Areas and Biological Systems

Role in Inflammatory and Immunological Responses

The liberation of arachidonic acid from (S)-Glyceryl 1-arachidonate provides the fundamental substrate for the synthesis of eicosanoids, a class of signaling molecules that are pivotal in initiating, regulating, and resolving inflammatory and immune responses.

Leukocytes, including macrophages, neutrophils, and eosinophils, are central players in the inflammatory response. The functions of these cells are intricately modulated by arachidonic acid metabolites. Upon stimulation during inflammatory events, leukocytes characteristically increase the formation of intracellular lipid bodies, which serve as specialized hubs for eicosanoid synthesis. nih.gov The availability of arachidonic acid, potentially from sources like (S)-Glyceryl 1-arachidonate, is directly correlated with the enhanced generation of both cyclooxygenase (COX) and lipoxygenase (LOX) derived eicosanoids. nih.gov

Macrophages, in particular, utilize fatty acids for the production of lipid mediators that regulate their own function and the broader immune response. researchgate.net Metabolites of arachidonic acid can act as potent regulators of leukocyte and macrophage activity. core.ac.uk For instance, certain leukotrienes are powerful chemoattractants for neutrophils, while specific prostaglandins (B1171923) can suppress various inflammatory processes. core.ac.uk Furthermore, carboxylesterase 1 (CES1), an enzyme expressed in human monocytes and macrophages, plays a role in the metabolism of prostaglandin (B15479496) glyceryl esters, which are formed from the oxygenation of endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG). acs.org This metabolic pathway highlights a complex layer of regulation within immune cells that links endocannabinoid signaling with inflammatory mediator production.

Table 1: Influence of Arachidonic Acid Metabolites on Leukocyte and Macrophage Function

| Metabolite Class | Effect on Leukocytes/Macrophages | Key Findings | Citations |

|---|---|---|---|

| Leukotrienes | Potent chemoattractants | Regulate the function of neutrophils, which are characteristic of acute inflammation. | core.ac.uk |

| Prostaglandins | Modulatory | Can suppress a variety of inflammatory or immune-related processes. | core.ac.uk |

| Lipid Bodies | Eicosanoid Synthesis Hubs | Formation in leukocytes correlates with enhanced generation of COX and LOX-derived eicosanoids. | nih.gov |

| Prostaglandin-G's | Immunoregulatory | Metabolism by CES1 in macrophages links endocannabinoid and eicosanoid pathways. | acs.org |

Inflammation is a tightly controlled process that ideally culminates in resolution, a return to tissue homeostasis. This resolution is not a passive decay of pro-inflammatory signals but an active, programmed response orchestrated by a specific class of lipid mediators known as Specialized Pro-resolving Mediators (SPMs). researchgate.netfrontiersin.org (S)-Glyceryl 1-arachidonate, as a source of arachidonic acid, is central to this biochemical switch.

Arachidonic acid is the precursor to both pro-inflammatory and pro-resolving lipid mediator families. harvard.edu

Pro-inflammatory Mediators : The COX and LOX enzyme pathways convert arachidonic acid into prostaglandins (PGs) and leukotrienes (LTs), which are potent initiators of acute inflammation. researchgate.netfrontiersin.org

Pro-resolving Mediators : In a process known as "class switching," the lipid mediator profile shifts. The same precursor, arachidonic acid, is used to generate lipoxins (e.g., Lipoxin A4), which actively inhibit inflammatory cell recruitment and stimulate the clearance of cellular debris, thereby promoting resolution. frontiersin.orgmdpi.comnih.gov

Furthermore, endocannabinoids such as 2-AG, which shares structural similarities with (S)-Glyceryl 1-arachidonate, can be metabolized by COX-2 into prostaglandin glyceryl esters (PG-Gs), such as PGD2-G and PGE2-G. acs.org These molecules represent another class of lipid mediators with their own distinct immunomodulatory activities, further diversifying the signaling outcomes derived from arachidonic acid-containing glycerol (B35011) esters. acs.org

Table 2: Arachidonic Acid-Derived Lipid Mediator Families in Inflammation

| Mediator Family | Primary Role | Examples | Citations |

|---|---|---|---|

| Prostanoids | Pro-inflammatory | Prostaglandins (PGE₂), Thromboxanes (TXA₂) | frontiersin.orgwikipedia.org |

| Leukotrienes | Pro-inflammatory | Leukotriene B₄ (LTB₄) | frontiersin.orgwikipedia.org |

| Lipoxins | Pro-resolving | Lipoxin A₄ (LXA₄) | frontiersin.orgmdpi.com |

| Prostaglandin-G's | Modulatory | Prostaglandin D₂ Glyceryl Ester (PGD₂-G) | acs.org |

Modulation of Leukocyte and Macrophage Function

Neurobiological Significance and Central Nervous System Research

In the central nervous system (CNS), (S)-Glyceryl 1-arachidonate is relevant due to its relationship with the endocannabinoid system and the role of its metabolic products in synaptic communication.

The endocannabinoid system (ECS) is a crucial neuromodulatory system that regulates numerous physiological processes. wikipedia.org A key component of the ECS is 2-arachidonoylglycerol (2-AG), an endogenous cannabinoid that is structurally similar to (S)-Glyceryl 1-arachidonate. wikipedia.org 2-AG functions as a retrograde messenger in many brain regions, including the hippocampus, cortex, and striatum. mdpi.comnih.gov It is synthesized and released from the postsynaptic neuron in response to neuronal activation. mdpi.comumn.edu

2-AG then travels backward across the synapse to bind to presynaptic cannabinoid type 1 (CB1) receptors. frontiersin.orgoaepublish.com Activation of these G protein-coupled receptors typically leads to the inhibition of neurotransmitter release, a process known as depolarization-induced suppression of inhibition (DSI) or excitation (DSE). wikipedia.orgnih.gov This mechanism allows for the fine-tuning of synaptic strength and neuronal circuit excitability. frontiersin.org Given that (S)-Glyceryl 1-arachidonate is an arachidonic acid-containing monoglyceride, it is studied for its potential to be metabolized into or otherwise influence the signaling pool of 2-AG or other components of the ECS. The degradation of 2-AG by enzymes like monoacylglycerol lipase (B570770) (MAGL) releases arachidonic acid and glycerol, linking the ECS directly to the eicosanoid signaling pathways. wikipedia.orgmdpi.com

The primary mechanism by which the endocannabinoid system influences neuronal circuits is through the modulation of neurotransmitter release. oaepublish.com By activating presynaptic CB1 receptors, endocannabinoids like 2-AG reduce the influx of calcium into the presynaptic terminal, thereby decreasing the probability of vesicle fusion and the subsequent release of neurotransmitters such as glutamate (B1630785) (excitatory) and GABA (inhibitory). wikipedia.orgnih.govfrontiersin.org

Beyond the canonical ECS, metabolites of arachidonic acid itself can directly influence synaptic transmission. Lipoxygenase metabolites of arachidonic acid have been proposed to act as second messengers involved in the modulation of neurotransmitter release. escholarship.orgmcgill.ca Furthermore, the enzymatic conversion of 2-AG by COX-2 to produce the glycerol ester of prostaglandin E2 (PGE2-G) has been shown to cause a delayed enhancement of evoked neurotransmitter release at the neuromuscular junction, acting through a nitric oxide-dependent pathway. This indicates that the metabolic fate of arachidonic acid-containing glycerol esters can lead to either suppression or enhancement of neurotransmitter release, depending on the specific enzymes and signaling pathways engaged.

Endocannabinoid Signaling in Neuronal Circuits

Investigational Roles in Other Biological Systems (e.g., Cardiovascular, Renal, Platelet Function)

The physiological impact of (S)-Glyceryl 1-arachidonate extends to other vital biological systems, primarily through its metabolism to arachidonic acid and subsequent conversion to various eicosanoids.

Cardiovascular System : The endocannabinoid 2-AG and its metabolites have been shown to have effects on the cardiovascular system. However, studies suggest that the hypotensive effects of exogenously administered 2-AG are likely due to its rapid degradation in the blood to arachidonic acid, which is then converted to vasoactive eicosanoids, rather than a direct action on cannabinoid receptors. ahajournals.org Arachidonic acid metabolites, including various prostaglandins and thromboxanes, are powerful regulators of vascular tone, blood pressure, and are implicated in the pathophysiology of conditions like atherosclerosis and myocardial infarction. nih.gov

Renal System : Arachidonic acid and its metabolites play a role in kidney physiology and disease. They are involved in the regulation of renal blood flow and glomerular filtration. In pathological states, these lipid mediators can contribute to renal inflammation and fibrosis. nih.gov For instance, in animal models of idiopathic nephrotic syndrome, alterations in arachidonic acid metabolism are linked to the disease's progression. nih.gov Separately, high doses of glycerol have been used in animal models to induce acute kidney injury, a process characterized by inflammation and oxidative stress, highlighting the kidney's sensitivity to components of this lipid. nih.gov

Platelet Function : Platelets play a critical role in hemostasis and thrombosis. Research demonstrates that 2-AG can induce platelet aggregation. nih.govnih.gov This effect is not mediated by direct activation of platelet cannabinoid receptors but rather by the enzymatic conversion of 2-AG to arachidonic acid by monoacylglycerol lipase (MAGL). nih.gov The liberated arachidonic acid is then used by COX enzymes within the platelet to produce thromboxane (B8750289) A2, a potent inducer of platelet activation and aggregation. nih.govahajournals.org

Table 3: Summary of Investigational Roles in Other Systems

| Biological System | Key Findings Related to (S)-Glyceryl 1-arachidonate/2-AG | Mediating Molecule(s) | Citations |

|---|---|---|---|

| Cardiovascular | Exogenous 2-AG causes hypotension. | Arachidonic acid and its vasoactive eicosanoid metabolites. | ahajournals.org |

| Renal | Arachidonic acid metabolites are implicated in renal inflammation and fibrosis. | Pro-inflammatory eicosanoids. | nih.gov |

| Platelet Function | 2-AG induces platelet aggregation via an indirect mechanism. | Arachidonic acid and its metabolite Thromboxane A₂. | nih.govnih.gov |

Synthetic Methodologies and Chemical Biology Approaches for Glyceryl 1 Arachidonate, S

Stereoselective Synthesis of Glycerolipids with Arachidonate (B1239269) Moieties

The stereoselective synthesis of glycerolipids, including (S)-Glyceryl 1-arachidonate, is crucial for studying their specific biological roles. Chemoenzymatic methods are particularly powerful, leveraging the high selectivity of enzymes to control the stereochemistry and regiochemistry of reactions. walisongo.ac.idmdpi.com

A common strategy begins with a chiral glycerol (B35011) precursor, such as (R)-solketal (also known as (R)-2,3-O-isopropylideneglycerol), to establish the desired (S)-configuration at the C-2 position of the final glycerol backbone. The synthesis can proceed through a multi-step sequence:

Protection: The primary hydroxyl group of the chiral precursor is protected, often using a p-methoxybenzyl (PMB) group. mdpi.com

Deprotection: The isopropylidene group is removed under acidic conditions to yield a diol with the PMB group at the sn-1 position.

Selective Acylation: The sn-2 position is acylated with a temporary protecting group, followed by the introduction of arachidonic acid at the sn-3 position.

Final Steps: Through a series of deprotection and acylation steps, the arachidonate moiety is strategically placed.

Enzymes, most notably lipases, are instrumental in achieving high selectivity. taltech.ee Immobilized Candida antarctica lipase (B570770) B (CAL-B), often known by the trade name Novozym 435, is widely used for its ability to catalyze reactions with high regioselectivity and under mild conditions that minimize side reactions like acyl migration. mdpi.comtaltech.eenih.gov For example, CAL-B can selectively acylate the primary hydroxyl groups of a glycerol derivative, leaving the secondary hydroxyl group free for subsequent reactions. walisongo.ac.id This enzymatic approach is central to producing enantiopure triacylglycerols and can be adapted for monoacylglycerol synthesis. mdpi.com

| Synthetic Step | Description | Key Reagents/Catalysts | Purpose |

| Starting Material | Selection of a chiral glycerol derivative. | (R)- or (S)-solketal | To establish the final stereochemistry. |

| Protection | Introduction of protecting groups to block specific hydroxyls. | p-Methoxybenzyl (PMB), Benzyl, Silyl groups | To direct acylation to the desired position. |

| Enzymatic Acylation | Regioselective introduction of an acyl chain using a lipase. | Candida antarctica lipase B (CAL-B), Arachidonic Acid | To selectively attach the arachidonate moiety. walisongo.ac.id |

| Deprotection | Removal of protecting groups to yield the final product. | DDQ (for PMB), Acidic or Neutral Conditions | To reveal the final glycerolipid structure. mdpi.commdpi.com |

Preparation of Labeled Analogs for Research Applications

Isotopically labeled analogs of glyceryl arachidonates are indispensable tools for biochemical and metabolic research. They serve as internal standards for accurate quantification in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). jove.comconicet.gov.ar The synthesis of these analogs involves incorporating stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), into the molecule.

A straightforward three-step method has been described for synthesizing a deuterated analog, 1-AG-d₅, from commercially available d₈-glycerol. jove.comunr.edu.ar This method is robust and does not require highly specialized equipment. jove.com

Synthetic Scheme for 1-AG-d₅:

Protection: d₈-Glycerol is reacted with acetone (B3395972) and an acid catalyst to form d₅-solketal, protecting the sn-1 and sn-2 positions.

Acylation: The protected glycerol is acylated with arachidonic acid at the free sn-3 hydroxyl group.

Deprotection: The protecting group is removed to yield the final deuterated monoacylglycerol standard. unr.edu.ar

Similarly, ¹³C-labeled analogs can be synthesized for use in NMR and mass spectral studies. nih.gov For instance, a complex synthesis produced 2-O-arachidonoyl-1-O-stearoyl-sn-glycero-3-phosphocholine with ¹³C enrichment in the glycerol backbone and the stearoyl group, which can serve as a precursor for generating labeled 2-arachidonoylglycerol (B1664049). nih.gov

| Labeled Analog | Isotope | Starting Material | Application | Reference |

| 1-AG-d₅ | Deuterium (D) | d₈-Glycerol | Internal standard for LC-MS/MS quantification of 2-AG. | jove.comunr.edu.ar |

| SAPC-¹³C₄ | Carbon-13 (¹³C) | Glycerol-1,3-¹³C₂ and Glycerol-2-¹³C | Precursor for NMR and mass spectral studies of hydrolysis and 2-AG biosynthesis. | nih.gov |

Emerging Research Perspectives and Future Directions

Integrated Lipidomics and Proteomics Approaches

The comprehensive analysis of lipids (lipidomics) and proteins (proteomics) in biological systems offers a powerful, integrated approach to understanding the complex roles of molecules like (S)-Glyceryl 1-arachidonate. bohrium.comnih.govfrontiersin.org By simultaneously quantifying changes in the lipidome and proteome, researchers can construct detailed molecular fingerprints of various physiological and pathological states. bohrium.comnih.govacs.org This dual-omics strategy is essential for moving beyond the study of individual molecules to a more holistic view of the interconnected metabolic and signaling pathways.

Future research will likely leverage these integrated approaches to pinpoint the specific cellular contexts in which (S)-Glyceryl 1-arachidonate levels are altered. For instance, in studies of metabolic disorders, integrated lipidomics and proteomics have already revealed unique associations between specific lipid species and protein expression profiles. bohrium.comnih.gov Applying these methodologies to studies involving (S)-Glyceryl 1-arachidonate could uncover novel protein-lipid interactions and regulatory networks. nih.gov This could help identify the specific enzymes responsible for its synthesis and degradation, as well as its downstream protein targets. Such studies have the potential to reveal biomarkers for early disease diagnosis and to inform the development of targeted therapeutic interventions. bohrium.comfrontiersin.org

Table 1: Potential Applications of Integrated -Omics in (S)-Glyceryl 1-arachidonate Research

| Research Question | Lipidomics Application | Proteomics Application | Potential Outcome |

| What are the metabolic pathways of (S)-Glyceryl 1-arachidonate? | Quantify changes in its levels and related lipids in response to stimuli. | Identify and quantify enzymes involved in its synthesis and degradation. | Elucidation of its metabolic network. |

| What are the protein targets of (S)-Glyceryl 1-arachidonate? | Correlate its abundance with changes in the proteome. | Identify proteins that are post-translationally modified or whose expression is altered in its presence. | Discovery of novel signaling pathways. |

| What is its role in disease? | Compare its levels in healthy vs. diseased tissues. nih.gov | Identify disease-specific protein expression changes that correlate with its levels. nih.gov | Identification of potential biomarkers and therapeutic targets. |

Investigation of Stereospecificity in Biological Activity and Enzymatic Processing

The spatial arrangement of atoms in a molecule, or its stereochemistry, can have profound effects on its biological activity. In the context of monoacylglycerols, the position of the fatty acid on the glycerol (B35011) backbone is a critical determinant of its interaction with enzymes and receptors. nih.govresearchgate.net While 2-AG is a well-established agonist of cannabinoid receptors, its isomer, 1-arachidonoylglycerol (1-AG), is significantly less potent. caymanchem.comcaymanchem.com This highlights the importance of stereospecificity in the endocannabinoid system.

Future research must focus on the distinct biological effects of the (S)- enantiomer of Glyceryl 1-arachidonate compared to its (R)- counterpart and to 2-AG. It is plausible that (S)-Glyceryl 1-arachidonate interacts with a unique set of receptors or enzymes, or that it modulates the activity of other signaling pathways. Investigating the stereoselective hydrolysis of (S)-Glyceryl 1-arachidonate by enzymes such as monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH) will be crucial. nih.gov Chemoenzymatic synthesis methods that allow for the production of pure stereoisomers will be invaluable in these studies. nih.govnih.govunimi.it Understanding the nuances of its enzymatic processing will provide a clearer picture of its physiological half-life and its potential to act as a signaling molecule in its own right.

Development of Novel Chemical Probes and Enzyme Inhibitors for Pathway Elucidation

To fully understand the functional roles of (S)-Glyceryl 1-arachidonate, the development of specialized molecular tools is paramount. dntb.gov.ua These include highly selective chemical probes and enzyme inhibitors that can be used to track its localization and to manipulate its metabolic pathways. acs.orgethz.chnih.gov The creation of fluorescently labeled analogs of (S)-Glyceryl 1-arachidonate would enable real-time visualization of its distribution within cells and tissues, providing insights into its sites of action. acs.orgethz.ch

Furthermore, the design of potent and selective inhibitors for the enzymes that may metabolize (S)-Glyceryl 1-arachidonate is a key research direction. dovepress.comannualreviews.org While inhibitors for MAGL and FAAH exist, their specificity towards the metabolism of (S)-Glyceryl 1-arachidonate needs to be systematically evaluated. nih.govpnas.orgnih.gov The development of novel inhibitors, potentially based on different chemical scaffolds, could help to pharmacologically elevate the levels of endogenous (S)-Glyceryl 1-arachidonate, allowing for a more detailed investigation of its physiological and pathophysiological functions. These tools will be instrumental in dissecting its specific contributions to the broader signaling landscape of the endocannabinoid system.

Table 2: Key Enzymes in Endocannabinoid Metabolism and Potential Inhibitors

| Enzyme | Primary Substrate(s) | Known Inhibitors | Relevance to (S)-Glyceryl 1-arachidonate Research |

| Monoacylglycerol Lipase (MAGL) | 2-Arachidonoylglycerol (B1664049) (2-AG) nih.gov | JZL184, AM4301 dovepress.comnih.gov | Investigating its potential role in the degradation of (S)-Glyceryl 1-arachidonate. |

| Fatty Acid Amide Hydrolase (FAAH) | Anandamide (B1667382) (AEA) dovepress.com | URB597, AM4303 nih.govnih.gov | Assessing any cross-reactivity in the metabolism of (S)-Glyceryl 1-arachidonate. |

| Diacylglycerol Lipase (DAGL) | Diacylglycerol (DAG) wikipedia.org | Potentially involved in the synthesis of the precursor to 1-AG. |

Understanding the Role of Glyceryl 1-Arachidonate in Complex Biological Phenotypes in Preclinical Models

Ultimately, the biological significance of (S)-Glyceryl 1-arachidonate must be established in the context of whole organisms. Preclinical animal models provide an invaluable platform to investigate its role in complex biological phenomena such as pain, inflammation, neurodegeneration, and cancer. nih.gov By administering synthetic (S)-Glyceryl 1-arachidonate or by using the aforementioned selective enzyme inhibitors to modulate its endogenous levels, researchers can observe its effects on various physiological and behavioral outcomes.

For example, given that arachidonic acid itself is a precursor to pro-inflammatory mediators, understanding how (S)-Glyceryl 1-arachidonate influences inflammatory processes is a key area of interest. mdpi.comjneurology.com Preclinical models of inflammatory diseases could be used to determine if it has pro- or anti-inflammatory properties. Similarly, its role in the central nervous system can be explored in models of neurological and psychiatric disorders. These in vivo studies, when combined with the molecular insights gained from -omics approaches and the use of specific chemical tools, will be essential for a comprehensive understanding of the contribution of (S)-Glyceryl 1-arachidonate to health and disease, and for evaluating its potential as a novel therapeutic agent.

Q & A

Q. What are the critical safety protocols for handling glyceryl 1-arachidonate in laboratory settings?

Glyceryl 1-arachidonate is classified as a flammable liquid (Category 2) with acute toxicity risks via inhalation, oral, and dermal exposure (Category 4) . Key safety measures include:

- Engineering controls : Use closed processes and local exhaust ventilation to limit airborne concentrations .

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. NIOSH-approved respirators are recommended if ventilation is insufficient .

- Emergency measures : Ensure eyewash stations and safety showers are accessible. Contaminated clothing must be removed immediately, and affected skin should be rinsed with soap and water .

Q. Which physicochemical properties of glyceryl 1-arachidonate are essential for experimental reproducibility, and how can they be characterized?